(Z)-Fenpyroximate (free acid)
Overview
Description
(Z)-Fenpyroximate (free acid) is a chemical compound primarily used as an acaricide, which means it is employed to control mite populations. It is particularly effective against spider mites, which are common pests in agriculture. The compound is known for its high efficacy and relatively low toxicity to non-target organisms, making it a valuable tool in integrated pest management programs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Fenpyroximate (free acid) typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.
Formation of the oxime: The oxime group is formed by reacting the pyrazole derivative with hydroxylamine.
Isomerization to the (Z)-isomer: The final step involves the isomerization of the oxime to the (Z)-isomer, which is the active form of the compound.
Industrial Production Methods
Industrial production of (Z)-Fenpyroximate (free acid) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(Z)-Fenpyroximate (free acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
(Z)-Fenpyroximate (free acid) has several scientific research applications:
Chemistry: It is used as a model compound in studies of pyrazole chemistry and the development of new synthetic methodologies.
Biology: The compound is studied for its effects on mite physiology and its potential use in biological control programs.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals with acaricidal properties.
Industry: It is used in the development of new formulations and delivery systems for agricultural applications.
Mechanism of Action
The mechanism of action of (Z)-Fenpyroximate (free acid) involves the inhibition of mitochondrial electron transport in mites. This leads to a disruption of ATP synthesis, resulting in the paralysis and death of the target organisms. The compound specifically targets the complex I of the mitochondrial electron transport chain, which is crucial for energy production in cells.
Comparison with Similar Compounds
Similar Compounds
Fenpyroximate: The parent compound of (Z)-Fenpyroximate (free acid), which includes both (E)- and (Z)-isomers.
Pyridaben: Another acaricide that targets mitochondrial electron transport but has a different chemical structure.
Bifenazate: An acaricide with a similar mode of action but different chemical properties.
Uniqueness
(Z)-Fenpyroximate (free acid) is unique due to its high selectivity for mites and low toxicity to non-target organisms. Its (Z)-isomer is specifically more active compared to the (E)-isomer, providing enhanced efficacy in pest control applications. Additionally, its chemical structure allows for various modifications, making it a versatile compound for further research and development.
Properties
IUPAC Name |
4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-18(19(23(2)22-14)27-17-6-4-3-5-7-17)12-21-26-13-15-8-10-16(11-9-15)20(24)25/h3-12H,13H2,1-2H3,(H,24,25)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSVZVKVXOZKSG-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)O)OC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)O)OC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123273 | |
Record name | 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149054-56-8 | |
Record name | 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149054-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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